molecular formula C13H11N3O4 B2979963 2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide CAS No. 337931-56-3

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B2979963
CAS No.: 337931-56-3
M. Wt: 273.248
InChI Key: LMIHHPNSSJCMDI-UHFFFAOYSA-N
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Description

Background and Significance of Nitrophenoxy-Pyridine Hybrid Compounds

Nitrophenoxy-pyridine hybrids occupy a critical niche in medicinal and materials chemistry due to their capacity to engage in π-π stacking, hydrogen bonding, and dipole-dipole interactions. The nitro group’s electron-withdrawing nature polarizes the phenoxy ring, enhancing electrophilicity at strategic positions, while the pyridine moiety provides a hydrogen bond acceptor site through its nitrogen atom. This combination proves particularly effective in biological systems where targeted molecular recognition is essential. For instance, p-nitrophenyl conjugates demonstrate DNA-cleavage capabilities via photoactivation, suggesting analogous potential for 2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide in photodynamic therapies.

Structurally, the acetamide linker in this compound introduces conformational flexibility, allowing the nitroaromatic and pyridine domains to adopt orientations favorable for intermolecular interactions. Computational studies of similar systems reveal that the dihedral angle between the nitrophenoxy and pyridine planes ranges from 45° to 75°, optimizing steric compatibility while maintaining electronic communication. Such geometric adaptability underpins the compound’s utility in supramolecular assemblies and enzyme-binding contexts.

Historical Development of Acetamide-Based Pharmacophores

Acetamide derivatives have evolved from simple solvent applications to cornerstone structures in drug discovery. The tert-butyl variant N-tert-butyl-2-(2-nitrophenoxy)acetamide, for example, demonstrates how alkylation of the acetamide nitrogen modulates lipophilicity and metabolic stability. Early 20th-century work established acetamides as acetylcholinesterase reactivators, while contemporary research exploits their role as prodrug moieties. The integration of nitrophenoxy groups represents a deliberate strategy to enhance redox activity, as nitro-to-amine conversions under biological conditions can generate reactive intermediates for targeted drug delivery.

Properties

IUPAC Name

2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(15-10-4-3-7-14-8-10)9-20-12-6-2-1-5-11(12)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIHHPNSSJCMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330180
Record name 2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809658
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337931-56-3
Record name 2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide typically involves the reaction of 2-nitrophenol with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-nitrophenol attacks the carbonyl carbon of the acid chloride, forming the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

    Hydrolysis: 2-nitrophenol and 3-pyridinecarboxylic acid.

Scientific Research Applications

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenoxy and pyridinylacetamide moieties may contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The nitro group in the target compound likely increases polarity and melting point compared to methoxy (e.g., 5k in [1]) or methyl (e.g., [15]) substituents.
  • Bioactivity: Fluorophenoxy derivatives (e.g., 7d in [12]) exhibit cytotoxic activity, suggesting nitro-substituted analogs may also interact with biological targets, though potency could vary based on substituent electronic effects.

Biological Activity

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a nitrophenoxy group and a pyridinylacetamide moiety, this compound exhibits diverse pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O4, with a molecular weight of approximately 273.24 g/mol. The structure includes:

  • Nitrophenoxy group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Pyridinylacetamide moiety : Enhances binding affinity to specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrophenoxy group can undergo bioreduction, leading to reactive intermediates that may influence cellular pathways. The binding interactions are likely facilitated by hydrogen bonding and hydrophobic interactions due to the specific functional groups present in the structure .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial potential:

Bacterial StrainMIC (µg/mL)
Escherichia coli4.69
Staphylococcus aureus5.64
Bacillus subtilis8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Properties

Preliminary studies have also explored the anticancer effects of this compound. Research has shown that it can inhibit cancer cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve modulation of cell cycle progression and induction of apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial and antifungal activities, highlighting the importance of functional group positioning on biological efficacy .
  • Anticancer Activity Assessment : Another investigation assessed the cytotoxic effects of this compound against breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response that warrants further exploration in clinical settings.

Applications in Medicinal Chemistry

The compound serves as a valuable building block for synthesizing other potential pharmaceutical agents targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance its biological activity, making it a versatile candidate for drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via substitution and condensation reactions. For example, microwave-assisted synthesis () optimizes reaction time and efficiency for intermediates like 2-(2-halophenoxy)pyridin-3-amine. Alkaline conditions facilitate nucleophilic substitution (e.g., nitro group displacement), while acidic reduction with iron powder generates amine intermediates (). Yield is highly dependent on solvent polarity, temperature, and catalyst selection. For instance, microwave irradiation reduces side reactions compared to conventional heating .

Q. What challenges arise in purifying intermediates during synthesis, and how can they be addressed?

  • Methodological Answer : Intermediates such as N-(3-chloro-4-(2-pyridylmethoxy)aniline () often require column chromatography or recrystallization due to polar byproducts. Solvent systems with dichloromethane/methanol gradients are effective for separating nitro- and amine-containing intermediates. Monitoring via TLC (Rf values) and adjusting pH during extraction (e.g., using HCl to protonate amines) improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Pyridinyl protons resonate at δ 8.3–8.5 ppm (aromatic), while the acetamide methyl group appears as a singlet near δ 2.1 ppm.
  • IR : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₃H₁₁N₃O₄). High-resolution MS resolves isotopic patterns for halogenated intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) optimize reaction pathways for this compound?

  • Methodological Answer : Institutions like ICReDD () integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data. For example, reaction path searches predict activation energies for nitro-group reduction or acetamide condensation. Machine learning models trained on kinetic data (e.g., Arrhenius parameters) can narrow optimal conditions (temperature, catalyst loading) before lab validation .

Q. What experimental design strategies resolve contradictions in kinetic data during scale-up?

  • Methodological Answer : Factorial design () isolates variables like stirring rate, reagent stoichiometry, and reactor geometry ( ). For instance, a 2³ factorial matrix tests interactions between temperature (60–80°C), solvent volume (neat vs. diluted), and catalyst type (e.g., Pd/C vs. Fe). Response surface methodology (RSM) models non-linear effects, while in-line FTIR monitors real-time conversion to identify bottlenecks in continuous-flow systems .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Methodological Answer : Despite limited data (), predictive models (e.g., QSAR for bioaccumulation) and microtox assays using Daphnia magna or Vibrio fischeri provide preliminary insights. Soil mobility can be estimated via HPLC-derived logP values, while degradation studies (e.g., UV/H₂O₂ treatment) assess persistence. Collaboration with environmental engineering labs ( , RDF2050104) is advised for advanced ecotoxicological profiling .

Q. What mechanistic insights explain competing pathways in nitro-group reduction?

  • Methodological Answer : Competing reduction to amine vs. over-reduction to hydroxylamine can arise from proton availability (). Isotopic labeling (¹⁵NO₂) and in-situ Raman spectroscopy track intermediates. Kinetic isotope effects (KIE) and Hammett plots correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with reduction rates. Controlled pH (using buffered HCOOH) stabilizes intermediates .

Tables for Key Data

Parameter Optimized Condition Impact on Yield Reference
Microwave Power150 W, 100°C85% conversion in 15 min
Reduction Catalyst (Fe powder)10 mol%, HCl (2M)92% amine yield
Solvent for CondensationDMF with EDC/HOBt78% acetamide formation
Factorial Design VariablesTemp, Catalyst, StoichiometryR² = 0.94 for model fit

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